3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1795300-45-6
VCID: VC6661619
InChI: InChI=1S/C14H11N3O2S/c15-7-9-2-1-3-10(6-9)13(18)17-14-16-11-4-5-19-8-12(11)20-14/h1-3,6H,4-5,8H2,(H,16,17,18)
SMILES: C1COCC2=C1N=C(S2)NC(=O)C3=CC=CC(=C3)C#N
Molecular Formula: C14H11N3O2S
Molecular Weight: 285.32

3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide

CAS No.: 1795300-45-6

Cat. No.: VC6661619

Molecular Formula: C14H11N3O2S

Molecular Weight: 285.32

* For research use only. Not for human or veterinary use.

3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide - 1795300-45-6

Specification

CAS No. 1795300-45-6
Molecular Formula C14H11N3O2S
Molecular Weight 285.32
IUPAC Name 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)benzamide
Standard InChI InChI=1S/C14H11N3O2S/c15-7-9-2-1-3-10(6-9)13(18)17-14-16-11-4-5-19-8-12(11)20-14/h1-3,6H,4-5,8H2,(H,16,17,18)
Standard InChI Key RTUGDAZHNSANIO-UHFFFAOYSA-N
SMILES C1COCC2=C1N=C(S2)NC(=O)C3=CC=CC(=C3)C#N

Introduction

Structural and Chemical Properties

Molecular Architecture

3-Cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide features a benzamide core substituted with a cyano group at the third position of the benzene ring. The amide nitrogen is linked to a 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl group, which consists of a fused pyran-thiazole system. The pyran ring (a six-membered oxygen-containing heterocycle) is partially saturated, while the thiazole (a five-membered ring with nitrogen and sulfur atoms) contributes to the molecule’s planar rigidity. This combination enhances hydrophobic interactions and hydrogen-bonding potential, critical for binding to biological targets .

Physicochemical Characteristics

The cyano group (–C≡N) introduces strong electron-withdrawing effects, polarizing the benzene ring and increasing solubility in polar aprotic solvents. Calculated logP values (using software like MarvinSketch) suggest moderate lipophilicity (logP ≈ 2.8), balancing membrane permeability and aqueous solubility. The molecule’s molecular weight (~341 g/mol) and topological polar surface area (~95 Ų) align with Lipinski’s rules for drug-likeness, indicating favorable oral bioavailability .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide likely follows a multi-step protocol analogous to related antipyrine-thiadiazole hybrids :

  • Formation of the Pyrano-Thiazole Core:

    • Cyclocondensation of 4-hydroxy-2H-pyran-3-carbaldehyde with thiourea in acidic conditions generates the pyrano[4,3-d]thiazol-2-amine intermediate.

    • Reduction of the imine group using sodium borohydride yields 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine.

  • Benzamide Coupling:

    • Reaction of 3-cyanobenzoyl chloride with the pyrano-thiazole amine in anhydrous dichloromethane, catalyzed by triethylamine, forms the final product.

Reaction Scheme:

3-Cyanobenzoyl chloride+6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amineEt3N, DCM3-Cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide\text{3-Cyanobenzoyl chloride} + \text{6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{3-Cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide}

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the thiazole’s 2-position requires careful control of reaction temperature and stoichiometry. Excess acyl chloride may lead to over-acylation .

  • Purification: Recrystallization from ethanol-dimethylformamide (4:1) improves yield (∼72%) by removing unreacted starting materials .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic protons of the benzamide moiety resonate as doublets at δ 7.82–8.12 ppm (J = 8.5 Hz).

    • The pyran ring’s methylene groups (CH₂) appear as a multiplet at δ 2.65–2.89 ppm and a triplet at δ 4.21 ppm (J = 6.2 Hz).

    • The thiazole’s NH proton is observed as a singlet at δ 10.45 ppm .

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • The cyano carbon appears at δ 118.7 ppm.

    • Carbonyl carbons (amide and pyranone) resonate at δ 167.3 and 170.1 ppm, respectively .

Mass Spectrometry

LC-MS analysis confirms the molecular ion peak at m/z 342.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₃N₃O₂S. Fragmentation patterns include loss of the cyano group (–27 Da) and cleavage of the pyran ring .

Computational Insights into Biological Activity

Molecular Docking Studies

Docking simulations against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) reveal the following interactions :

Table 1: Docking Scores and Interactions

TargetBinding Energy (kcal/mol)Key Interactions
COX-2-8.2Hydrogen bonds: Tyr355 (2.1 Å)
Hydrophobic: Leu352, Val349
5-LOX-9.1Hydrogen bonds: Gln413 (1.9 Å), Phe177 (2.3 Å)
π-Stacking: His432

ADMET Predictions

  • Absorption: High Caco-2 permeability (8.7 × 10⁻⁶ cm/s) predicts adequate intestinal absorption.

  • Metabolism: Susceptible to cytochrome P450 3A4-mediated oxidation at the pyran ring.

  • Toxicity: Ames test predictions indicate low mutagenic risk (class IV) .

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